2-[(2-Methoxyethyl)amino]-5-(2-methylphenyl)benzonitrile
CAS No.:
Cat. No.: VC17686568
Molecular Formula: C17H18N2O
Molecular Weight: 266.34 g/mol
* For research use only. Not for human or veterinary use.
![2-[(2-Methoxyethyl)amino]-5-(2-methylphenyl)benzonitrile -](/images/structure/VC17686568.png)
Specification
Molecular Formula | C17H18N2O |
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Molecular Weight | 266.34 g/mol |
IUPAC Name | 2-(2-methoxyethylamino)-5-(2-methylphenyl)benzonitrile |
Standard InChI | InChI=1S/C17H18N2O/c1-13-5-3-4-6-16(13)14-7-8-17(15(11-14)12-18)19-9-10-20-2/h3-8,11,19H,9-10H2,1-2H3 |
Standard InChI Key | UEDJFPVNDLJBTG-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=CC=C1C2=CC(=C(C=C2)NCCOC)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Composition
2-[(2-Methoxyethyl)amino]-5-(2-methylphenyl)benzonitrile (CAS# 2060039-07-6) possesses the molecular formula C₁₇H₁₈N₂O, with a molecular weight of 266.34 g/mol . The structure comprises a benzonitrile core substituted at the 2-position with a (2-methoxyethyl)amino group and at the 5-position with a 2-methylphenyl moiety. This arrangement introduces both polar (methoxy, amino) and hydrophobic (methylphenyl) functional groups, influencing its reactivity and solubility profile.
Property | Value |
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CAS Number | 2060039-07-6 |
Molecular Formula | C₁₇H₁₈N₂O |
Molecular Weight | 266.34 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Structural Analogs and Derivatives
The patent literature highlights structurally related compounds, such as 2-amino-6-chloro-5-(5-chloro-2-methoxyphenyl)benzonitrile and 2-amino-5-(3,5-dichlorophenyl)benzonitrile, which serve as precursors to insecticidal 2,4-diaminoquinazolines . These analogs demonstrate the versatility of benzonitrile intermediates in generating bioactive molecules through cyclocondensation reactions with chloroformamidine hydrochloride .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 2-[(2-Methoxyethyl)amino]-5-(2-methylphenyl)benzonitrile likely involves multi-step transformations, as inferred from analogous protocols:
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Nitro Group Reduction: Substituted 2-nitrobenzonitriles are reduced to 2-aminobenzonitriles using catalytic hydrogenation or stannous chloride . For example, 2-nitro-5-(naphth-2-ylthio)benzonitrile is reduced to 2-amino-5-(naphth-2-ylthio)benzonitrile with SnCl₂·2H₂O .
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Buchwald-Hartwig Amination: Introduction of the (2-methoxyethyl)amino group may employ palladium-catalyzed coupling of aryl halides with 2-methoxyethylamine. This method is exemplified in the synthesis of 5-bromo-2-[(2-methoxyethyl)amino]benzonitrile (CAS# 1550057-91-4), a brominated analog .
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Suzuki-Miyaura Cross-Coupling: The 2-methylphenyl group at the 5-position could be installed via palladium-mediated coupling of a boronic acid derivative (e.g., 2-methylphenylboronic acid) with a halogenated benzonitrile precursor .
Representative Procedure
A patent-described synthesis of 2-amino-6-chloro-5-(5-chloro-2-methoxyphenyl)benzonitrile illustrates the general approach :
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Halogenation: 2-Aminobenzonitrile is brominated at the 5-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF).
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Cross-Coupling: The brominated intermediate reacts with 5-chloro-2-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and aqueous Na₂CO₃ in toluene.
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Amination: The product undergoes amination with 2-methoxyethylamine under catalytic conditions.
This methodology can be adapted to synthesize the target compound by substituting the boronic acid with 2-methylphenylboronic acid.
Physicochemical Properties
Solubility and Stability
While experimental data for 2-[(2-Methoxyethyl)amino]-5-(2-methylphenyl)benzonitrile remain limited, its structural features suggest moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water. The methoxyethyl group enhances hydrophilicity compared to fully aromatic analogs, potentially improving bioavailability in biological systems .
Spectroscopic Characterization
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NMR Spectroscopy: Protons on the methoxyethyl group (δ ~3.3–3.5 ppm for OCH₃, δ ~3.6–3.8 ppm for CH₂N) and the 2-methylphenyl moiety (δ ~2.4 ppm for CH₃) would dominate the ¹H NMR spectrum .
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Mass Spectrometry: The molecular ion peak at m/z 266.34 (C₁₇H₁₈N₂O⁺) is expected, with fragmentation patterns involving loss of the methoxyethyl group (−89 Da) .
Applications and Research Significance
Agrochemical Intermediates
2-[(2-Methoxyethyl)amino]-5-(2-methylphenyl)benzonitrile may serve as a precursor to 2,4-diaminoquinazoline insecticides. Patent US5534518A demonstrates that cyclocondensation of 2-aminobenzonitriles with chloroformamidine hydrochloride yields quinazolines with potent insecticidal activity . For instance, 2,4-diamino-5-chloro-6-(5-chloro-2-methoxyphenyl)quinazoline exhibits efficacy against lepidopteran pests .
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